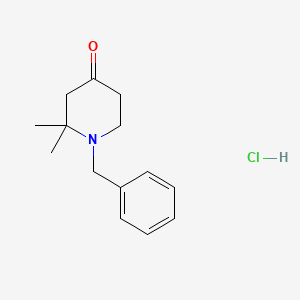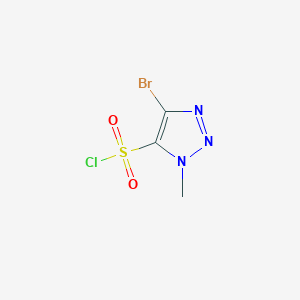
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The carboxylic acid group is introduced through a subsequent reaction with a suitable carboxylating agent. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions .
Análisis De Reacciones Químicas
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an HDAC inhibitor, which can influence gene expression and cellular processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride primarily involves its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell growth and induce apoptosis .
Comparación Con Compuestos Similares
1-(2-Amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride can be compared with other HDAC inhibitors, such as:
Vorinostat (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Trichostatin A: Another HDAC inhibitor with a different chemical structure.
Similar compounds include other fluorinated aromatic compounds and pyrazole derivatives, which may share some chemical properties but differ in their specific biological activities and applications .
Propiedades
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2.ClH/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16;/h1-5H,12H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFBMNAZNWGSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














